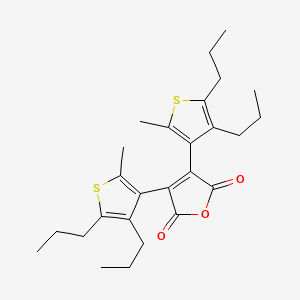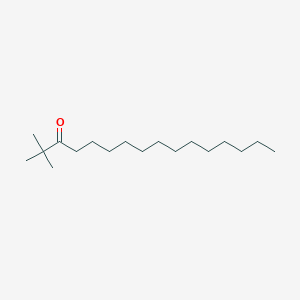
2,2-Dimethylhexadecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhexadecan-3-one is an organic compound with the molecular formula C18H36O . It is a ketone characterized by a long hydrocarbon chain with two methyl groups attached to the second carbon and a ketone functional group on the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2-dimethylhexadecane using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylhexadecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts depending on the specific reaction.
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
2,2-Dimethylhexadecan-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylhexadecan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,2-Dimethylhexadecan-2-one: Similar structure but with the ketone group on the second carbon.
2,2-Dimethylpentadecan-3-one: Similar structure but with a shorter hydrocarbon chain.
2,3-Dimethylhexadecan-3-one: Similar structure but with the methyl groups on the second and third carbons.
Uniqueness: 2,2-Dimethylhexadecan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interactions. The position of the ketone group and the presence of two methyl groups on the second carbon make it distinct from other similar compounds .
Propriétés
Numéro CAS |
125191-31-3 |
|---|---|
Formule moléculaire |
C18H36O |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2,2-dimethylhexadecan-3-one |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(2,3)4/h5-16H2,1-4H3 |
Clé InChI |
KHQOKXNPFOPAFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



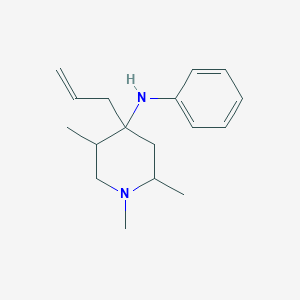
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
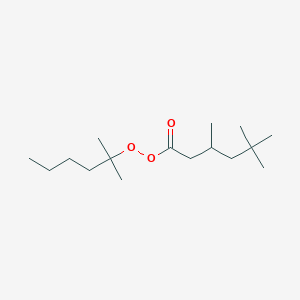
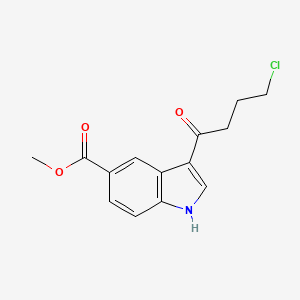
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
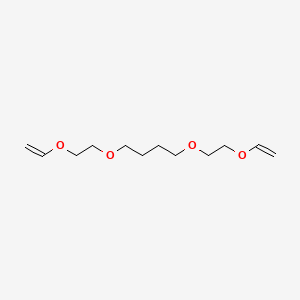
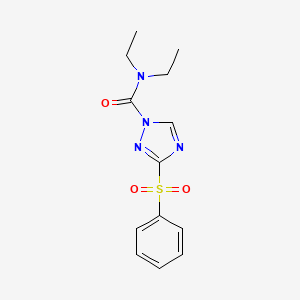


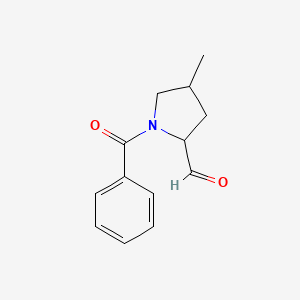
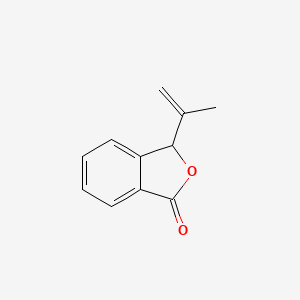
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
